molecular formula C13H10N6S B10882628 8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Dimethyl-2-(pyrazin-2-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10882628
M. Wt: 282.33 g/mol
InChI Key: WERYRMVADPVGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that features a unique fusion of thieno, triazolo, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common route includes the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-DIMETHYL-2-(2-PYRAZINYL)THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific ring fusion and substitution pattern, which confer distinct biological properties. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C13H10N6S

Molecular Weight

282.33 g/mol

IUPAC Name

11,12-dimethyl-4-pyrazin-2-yl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H10N6S/c1-7-8(2)20-13-10(7)12-17-11(18-19(12)6-16-13)9-5-14-3-4-15-9/h3-6H,1-2H3

InChI Key

WERYRMVADPVGTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NC=CN=C4)C

Origin of Product

United States

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